3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid
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Overview
Description
3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound that features a brominated thiophene ring and a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π stacking interactions, while the amide and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene-2-carboxylic acid: A simpler analog with similar functional groups but lacking the tetrahydrothiophene ring.
2-Bromothiophene-3-carboxylic acid: Another analog with the bromine atom in a different position on the thiophene ring.
Uniqueness
3-(3-Bromothiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to the presence of both a brominated thiophene ring and a tetrahydrothiophene ring. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10BrNO3S2 |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
3-[(3-bromothiophene-2-carbonyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3S2/c11-6-1-3-17-7(6)8(13)12-10(9(14)15)2-4-16-5-10/h1,3H,2,4-5H2,(H,12,13)(H,14,15) |
InChI Key |
WXXNBUZJYYUODZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
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